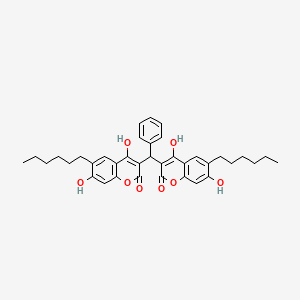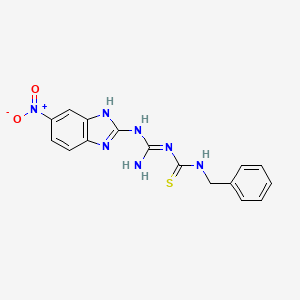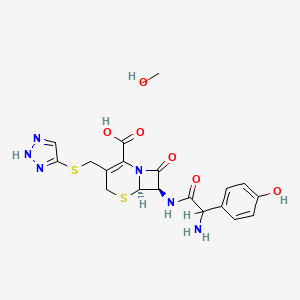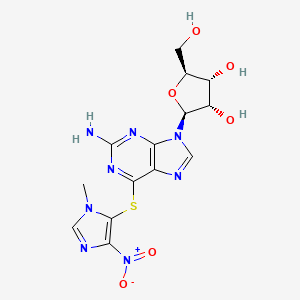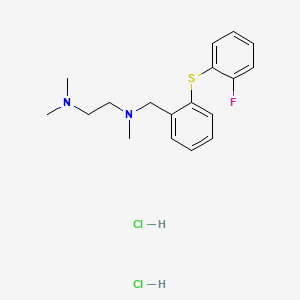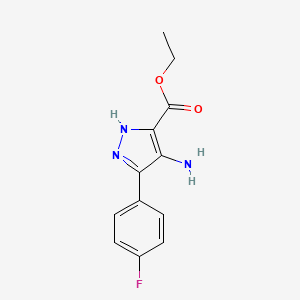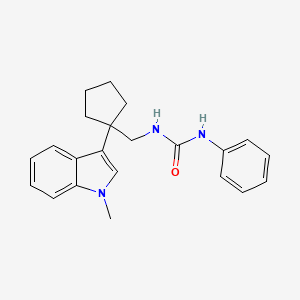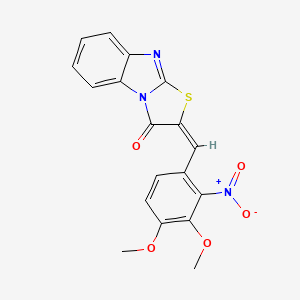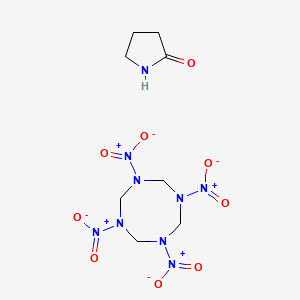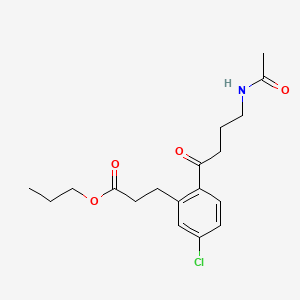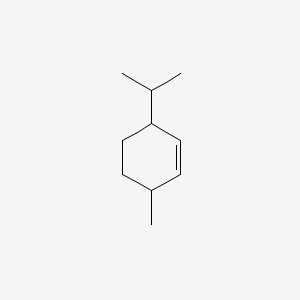
Lmu-3 herz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lmu-3 herz is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a member of the benzo[d][1,2,3]dithiazolium chloride family, commonly known as Herz salts. These compounds are characterized by their electron-deficient benzo[d][1,2,3]dithiazolium ring structure, which imparts unique reactivity and stability.
Métodos De Preparación
The synthesis of Lmu-3 herz typically involves the Herz reaction, which transforms an electron-rich aniline starting material into an electron-deficient benzo[d][1,2,3]dithiazolium salt using disulfur dichloride. The reaction conditions include:
Raw Material Preparation: Aniline derivatives are prepared and purified.
Reaction with Disulfur Dichloride: The aniline derivative is reacted with disulfur dichloride under controlled temperature and solvent conditions to form the benzo[d][1,2,3]dithiazolium salt.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Lmu-3 herz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazolium ring to a more reduced form.
Substitution: The electron-deficient nature of the ring allows for nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups on the ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Lmu-3 herz has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of dyes and pigments.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their ability to modulate biological pathways.
Industry: The compound is used in the production of advanced materials, including semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of Lmu-3 herz involves its interaction with specific molecular targets. The electron-deficient benzo[d][1,2,3]dithiazolium ring can form stable radicals and interact with electron-rich sites on biological molecules. This interaction can modulate enzymatic activity, alter protein conformation, and affect cellular signaling pathways. The compound’s ability to form stable radicals also makes it useful in materials science, where it can enhance the properties of conductive polymers and semiconductors .
Comparación Con Compuestos Similares
Lmu-3 herz is unique compared to other benzo[d][1,2,3]dithiazolium salts due to its specific substituents and reactivity. Similar compounds include:
6-Chloro-3H-benzo[d][1,2,3]dithiazol-2-ium Chloride: This compound shares the same core structure but has different substituents, leading to variations in reactivity and applications.
Benzo[d][1,2,3]dithiazolium Salts: These compounds have similar ring structures but differ in their substituents and overall reactivity.
Thiazole Derivatives: While not identical, thiazole derivatives share some chemical properties with this compound and are used in similar applications .
Propiedades
Número CAS |
87376-86-1 |
|---|---|
Fórmula molecular |
C22H26O8 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
[(7Z,9E)-9-(hydroxymethyl)-4-methyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradeca-7,9-dien-2-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-12(7-8-27-14(3)24)20(25)29-17-10-22(4)18(30-22)6-5-15(11-23)9-16-19(17)13(2)21(26)28-16/h5-7,9,16-19,23H,2,8,10-11H2,1,3-4H3/b6-5-,12-7+,15-9+ |
Clave InChI |
FHAOJCKOQIDTRQ-SSYODIPXSA-N |
SMILES isomérico |
C/C(=C\COC(=O)C)/C(=O)OC1CC2(C(O2)/C=C\C(=C/C3C1C(=C)C(=O)O3)\CO)C |
SMILES canónico |
CC(=CCOC(=O)C)C(=O)OC1CC2(C(O2)C=CC(=CC3C1C(=C)C(=O)O3)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


